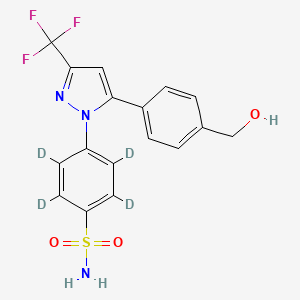
Nifenazone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nifenazone-d3 is a deuterated form of Nifenazone, a compound known for its analgesic properties. It is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C17H13D3N4O2, and it has a molecular weight of 311.35 g/mol .
Métodos De Preparación
Nifenazone-d3 is synthesized through a Schotten-Baumann reaction, where ampyrone and the acid chloride of nicotinic acid are combined The reaction conditions typically involve the use of a base such as sodium hydroxide or pyridine to facilitate the formation of the amide bond
Análisis De Reacciones Químicas
Nifenazone-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of this compound with modified functional groups.
Aplicaciones Científicas De Investigación
Nifenazone-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of Nifenazone-d3 involves its interaction with the 20S proteasome, a protein complex responsible for degrading damaged or misfolded proteins. By activating the proteasome, this compound enhances the degradation of these proteins, which can protect neuronal cells from toxicity induced by amyloid beta, a peptide associated with Alzheimer’s disease . The molecular targets and pathways involved include the chymotryptic-like peptidase activity of the proteasome and the mitochondrial pathways related to cell survival and apoptosis.
Comparación Con Compuestos Similares
. Similar compounds include:
Aminopyrine: Another pyrazolone derivative used as an analgesic and anti-inflammatory agent.
Antipyrine: A pyrazolone compound with analgesic and antipyretic properties.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.
Nifenazone-d3 is unique due to its deuterated form, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques that require isotopic labeling.
Propiedades
Fórmula molecular |
C17H16N4O2 |
|---|---|
Peso molecular |
311.35 g/mol |
Nombre IUPAC |
N-[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-12-15(19-16(22)13-7-6-10-18-11-13)17(23)21(20(12)2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,22)/i2D3 |
Clave InChI |
BRZANEXCSZCZCI-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NC(=O)C3=CN=CC=C3)C |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






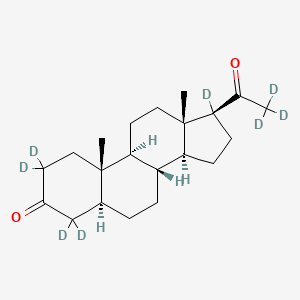

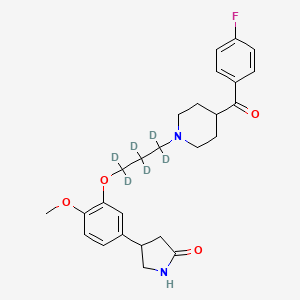
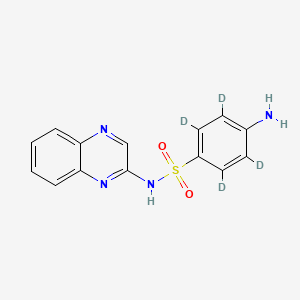

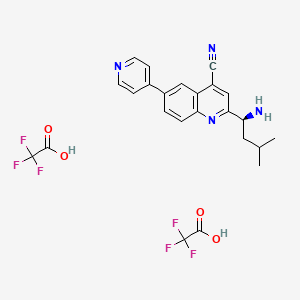
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)

